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molecular formula C6H11N5O B8682941 2-Hydrazino-3-amino-5,6-dimethyl-3,4-dihydropyrimidine-4-one

2-Hydrazino-3-amino-5,6-dimethyl-3,4-dihydropyrimidine-4-one

Cat. No. B8682941
M. Wt: 169.19 g/mol
InChI Key: ZPLBEVBNFZACBF-UHFFFAOYSA-N
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Patent
US04546181

Procedure details

A mixture of 13.22 g of diaminoguanidine hydrochloride, 5.4 g of sodium methoxide, 7.2 g of ethyl-2-methyl acetoacetate and 100 ml of ethanol was reacted as described in Example 1, giving 4.5 g of 3-amino-2-hydrazino-5,6-dimethyl-4(3H)-pyrimidinone.
Name
diaminoguanidine hydrochloride
Quantity
13.22 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH:3][C:4]([NH:6][NH2:7])=[NH:5].C[O-].[Na+].CC[O:13][C:14]([CH:16]([C:18]([CH3:20])=O)[CH3:17])=O>C(O)C>[NH2:2][N:3]1[C:14](=[O:13])[C:16]([CH3:17])=[C:18]([CH3:20])[N:5]=[C:4]1[NH:6][NH2:7] |f:0.1,2.3|

Inputs

Step One
Name
diaminoguanidine hydrochloride
Quantity
13.22 g
Type
reactant
Smiles
Cl.NNC(=N)NN
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
7.2 g
Type
reactant
Smiles
CCOC(=O)C(C)C(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
NN1C(=NC(=C(C1=O)C)C)NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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